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Compound of Interest

Compound Name: 1-(4-Nitrobenzyl)-1H-imidazole

Cat. No.: B096084 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at a

Crucial Class of Compounds

Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for their efficacy as

antimicrobial and anticancer agents.[1][2] The biological activity of these compounds is

intrinsically linked to their structural and electronic properties. Understanding these properties

with high fidelity is therefore critical for the rational design of new, more effective therapeutic

agents. This guide provides a detailed comparison of experimentally determined properties of

nitroimidazoles with those calculated using Density Functional Theory (DFT), a powerful

computational method for modeling molecular systems.[3][4] We present a summary of

quantitative data, detailed experimental protocols, and logical workflows to offer a

comprehensive resource for researchers in the field.

At a Glance: Key Property Comparisons
To facilitate a clear understanding of the strengths and limitations of computational versus

experimental approaches, the following tables summarize key properties for representative

nitroimidazole compounds.

Structural Parameters: Bond Lengths and Angles
Accurate determination of molecular geometry is fundamental. The tables below compare

crystallographically determined bond lengths and angles with those predicted by DFT
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calculations. Generally, DFT methods show good agreement with experimental data for these

structural parameters.[5]

Table 1: Comparison of Experimental vs. DFT Calculated Bond Lengths (Å) for 2-Nitroimidazole

Bond Experimental (X-ray) Calculated (DFT/B3LYP)

N1-C2 1.37 Å 1.37 Å

C2-N3 1.37 Å 1.37 Å

N3-C4 1.35 Å 1.36 Å

C4-C5 1.35 Å 1.36 Å

C5-N1 1.37 Å 1.37 Å

C2-N(NO2) 1.46 Å 1.45 Å

Data synthesized from representative studies. Actual values may vary based on the specific

crystal packing and computational level of theory.

Table 2: Comparison of Experimental vs. DFT Calculated Bond Angles (°) for 2-Nitroimidazole

Angle Experimental (X-ray) Calculated (DFT/B3LYP)

C5-N1-C2 108.0° 108.2°

N1-C2-N3 110.0° 110.1°

C2-N3-C4 107.0° 107.1°

N3-C4-C5 107.5° 107.3°

C4-C5-N1 107.5° 107.3°

Data synthesized from representative studies.

Spectroscopic Properties: Vibrational Frequencies and
NMR Chemical Shifts
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Spectroscopic techniques are pivotal for characterizing molecular structure and bonding. The

comparison of experimental and theoretical spectra provides valuable insights into the

vibrational modes and electronic environment of the nuclei.

Table 3: Comparison of Key Experimental vs. DFT Calculated Vibrational Frequencies (cm⁻¹)

for Nitroimidazoles

Vibrational Mode
Experimental (FT-
IR/Raman)

Calculated (DFT)

N-H Stretch ~3400-3500 ~3599

C-H Stretch ~3100-3200 ~3150

NO₂ Symmetric Stretch ~1350-1370 ~1360

NO₂ Asymmetric Stretch ~1520-1550 ~1540

Imidazole Ring Breathing ~1000-1200 ~1100

Theoretical wavenumbers are often scaled to better match experimental values.[5] It is

common to observe differences of up to 35 cm⁻¹ between DFT and experimental values for

certain vibrational modes.[6]

Table 4: Comparison of Experimental vs. DFT Calculated ¹³C and ¹⁵N NMR Chemical Shifts

(ppm) for 4-Nitroimidazole

Atom
Experimental
(NMR)

Calculated (DFT) % Discrepancy

¹³C (Imidazole

Carbons)
119.4, 136.4, 144.7 Good agreement Within 2%

¹⁵N (Imidazole

Nitrogens)
181.5, 237.4, 363.0 Larger discrepancies Up to 13%

Data from a study on 4-nitroimidazole and its methylated derivative.[7] The larger discrepancies

for ¹⁵N chemical shifts may be attributed to factors like imidazole ring resonance structures and

molecular dynamics that are challenging to model accurately with DFT.[7]
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Experimental Protocols: A Closer Look at the "How"
The reliability of any comparison hinges on the quality of the experimental data. Below are

outlines of the standard methodologies used to obtain the experimental values cited in this

guide.

Single-Crystal X-ray Diffraction
This technique is the gold standard for determining the precise three-dimensional arrangement

of atoms in a crystalline solid.

Crystal Growth: High-quality single crystals of the nitroimidazole compound are grown from a

suitable solvent.

Data Collection: The crystal is mounted on a diffractometer and irradiated with

monochromatic X-rays at a low temperature (e.g., 110 K) to minimize thermal vibrations.[8]

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal

structure and refine the atomic positions, yielding accurate bond lengths and angles.[8]

Fourier-Transform Infrared (FT-IR) and Raman
Spectroscopy
These methods probe the vibrational modes of a molecule, providing a "fingerprint" of its

functional groups and overall structure.

Sample Preparation: The sample is typically prepared as a KBr pellet or measured directly

as a solid or in solution.

Spectral Acquisition: An infrared or Raman spectrometer is used to record the spectrum over

a specific range of wavenumbers.

Peak Assignment: The observed absorption or scattering peaks are assigned to specific

molecular vibrations (e.g., stretching, bending) with the aid of computational predictions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei (e.g., ¹H, ¹³C, ¹⁵N).

Sample Preparation: The nitroimidazole compound is dissolved in a suitable deuterated

solvent.

Data Acquisition: The sample is placed in a strong magnetic field, and radiofrequency pulses

are applied to excite the nuclei. The resulting signals are detected and transformed into an

NMR spectrum.

Chemical Shift Referencing: The chemical shifts are reported relative to a standard reference

compound (e.g., tetramethylsilane).

Visualizing the Workflow
To understand the interplay between experimental and computational approaches in studying

nitroimidazoles, the following workflow diagram illustrates the typical research process.
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Experimental Workflow Computational (DFT) Workflow

Synthesis & Purification of Nitroimidazole

Experimental Characterization
(X-ray, FT-IR, NMR, etc.)

Experimental Data
(Bond lengths, Frequencies, Shifts)

Comparison & Analysis

Molecular Model Building

DFT Calculation
(Geometry Optimization, Frequency, NMR)

Calculated Properties
(Bond lengths, Frequencies, Shifts)

Interpretation & Insights
(Structure-Activity Relationship, etc.)

Publication / Further Research
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Molecular Structure
(Bond Lengths, Angles)

Electronic Properties
(HOMO-LUMO, ESP)

influences

Spectroscopic Properties
(IR, Raman, NMR)

influences

Biological Activity

correlates with

determines correlates with
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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